

synthesis of nicosulfuron using 2-chloro-N,N-dimethylisonicotinamide

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Compound of Interest

Compound Name:	2-chloro-N,N-dimethylisonicotinamide
Cat. No.:	B1350372

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Application Notes: Synthesis of Nicosulfuron

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Nicosulfuron, a sulfonylurea herbicide. The described pathway starts from 2-chloro-N,N-dimethylnicotinamide and involves the synthesis of key intermediates, including 2-amino-4,6-dimethoxypyrimidine.

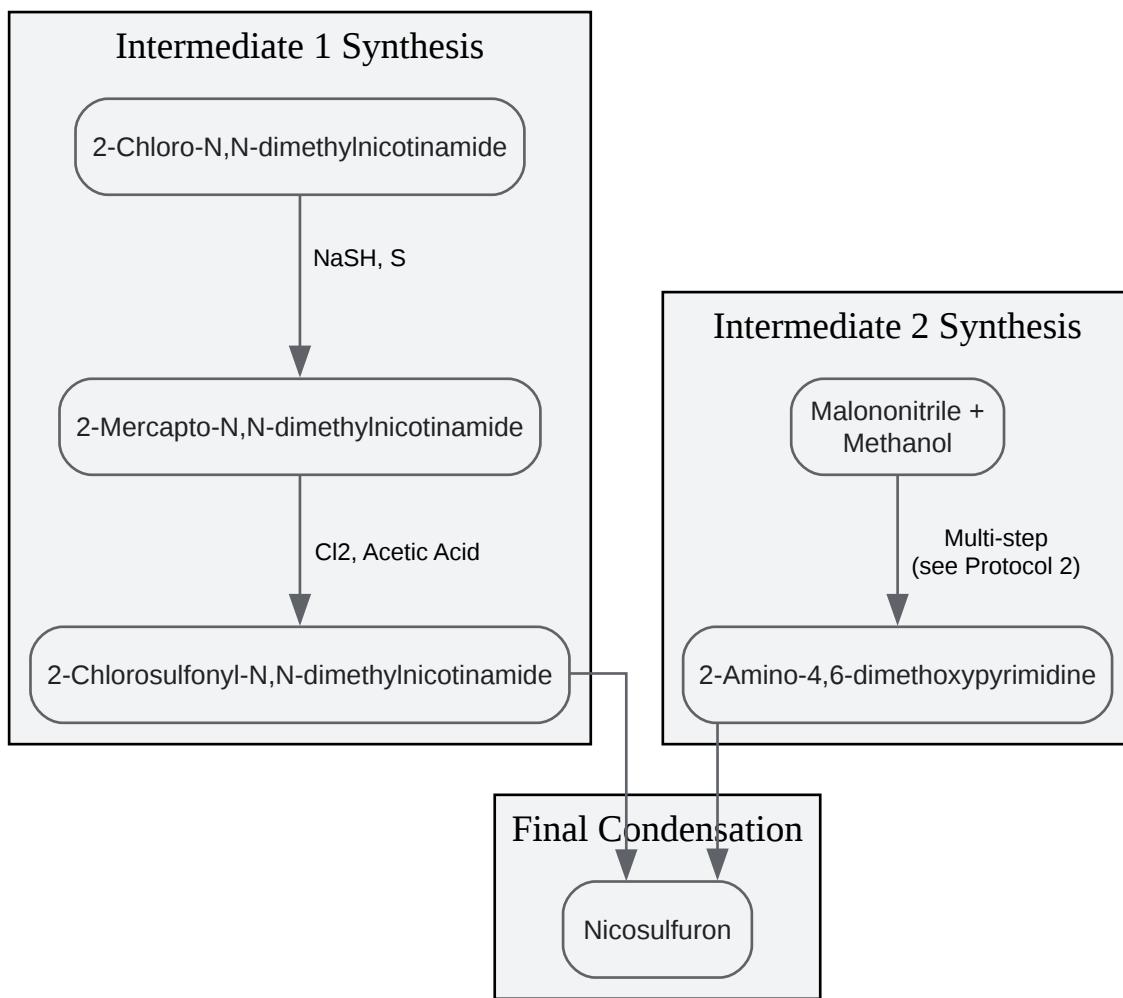
Introduction

Nicosulfuron is a selective, post-emergence herbicide used for controlling a wide range of grass and broadleaf weeds in corn crops.^{[1][2]} Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[3][4][5]} This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).^{[6][7]} Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.^[8] The selectivity of nicosulfuron in corn is due to the crop's ability to rapidly metabolize the compound into inactive metabolites.^{[1][5]}

The synthesis of nicosulfuron is typically achieved by the condensation of two key intermediates: a substituted pyridine sulfonyl derivative and 2-amino-4,6-dimethoxypyrimidine. This document outlines a viable synthetic route starting from 2-chloro-N,N-dimethylnicotinamide.

Synthesis Pathway Overview

The overall synthesis is a multi-step process involving the independent preparation of two key intermediates, which are then coupled in the final step to yield nicosulfuron.



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Figure 1. Overall workflow for the synthesis of Nicosulfuron.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorosulfonyl-N,N-dimethylnicotinamide (Intermediate 1)

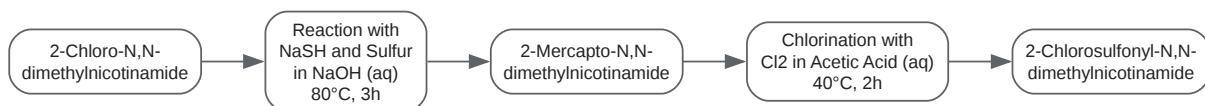
This protocol is adapted from the process described in patent CN110878084A.[9]

Step 1.1: Synthesis of 2-Mercapto-N,N-dimethylnicotinamide

- To a suitable reaction vessel, add a 20% aqueous solution of sodium hydroxide.
- Add 9.05 g of 2-chloro-N,N-dimethylnicotinamide to the solution.
- Add 3.2 g of sodium hydrosulfide (NaSH) and 7.8 g of sulfur powder to the reaction system.
- Heat the mixture to 80°C and maintain the reaction for 3 hours with stirring.
- After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.
- Wash the solid and dry to obtain 2-mercaptopo-N,N-dimethylnicotinamide.

Step 1.2: Synthesis of 2-Chlorosulfonyl-N,N-dimethylnicotinamide

- Dissolve 7.96 g of the 2-mercaptopo-N,N-dimethylnicotinamide from the previous step in a 60% aqueous solution of acetic acid.
- Bubble chlorine gas (Cl₂) into the reaction system.
- Maintain the reaction temperature at 40°C for 2 hours.
- Upon completion, remove the solvent under reduced pressure to obtain the product, 2-chlorosulfonyl-N,N-dimethylnicotinamide.



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Figure 2. Workflow for the synthesis of Intermediate 1.

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Intermediate 2)

This protocol is based on a high-yield method starting from malononitrile, as described in patent CN103159684B.[10]

- In a reaction vessel, suspend malononitrile (132.0 g, 2.0 mol) and methanol (320.0 g, 10.0 mol) in methyl tert-butyl ether (1000 ml).
- Add cobalt chloride (1.5 g) as a catalyst.
- Stir the mixture and introduce dry hydrogen chloride gas, maintaining a pressure of 0.1–0.5 MPa and a temperature of 25–35°C for 4 hours.
- After the reaction, degas the system and filter to obtain a solution of dimethoxy amidine, which can be used directly in the next step.
- The subsequent steps involve cyanamide substitution and aromatic cyclization to yield the final product. The overall process from malononitrile achieves a high yield and purity.[10]

Note: Several alternative synthetic routes for 2-amino-4,6-dimethoxypyrimidine exist, including those starting from guanidine nitrate and diethyl malonate.[11][12][13]

Protocol 3: Final Synthesis of Nicosulfuron

This final step involves the condensation of the two key intermediates. The reaction is adapted from patent CN103524493A.[14]

- Dissolve 2-chlorosulfonyl-N,N-dimethylnicotinamide (molar ratio: 1) in a suitable organic solvent (e.g., acetonitrile).
- Add an organic base, such as triethylamine (molar ratio: 2-3).
- Add sodium cyanate (NaOCN) (molar ratio: 1.25-1.75).
- Stir the reaction mixture at a temperature between 20°C and 30°C for 2 to 10 hours. This in-situ reaction forms the corresponding isocyanate intermediate.
- Without isolating the intermediate, add 2-amino-4,6-dimethoxypyrimidine (molar ratio: 1.0-1.2) to the reaction mixture.

- Continue stirring at ambient temperature for 0.5 to 5 hours to complete the condensation reaction.
- Upon completion, the product nicosulfuron can be isolated through standard workup procedures, such as filtration and washing.

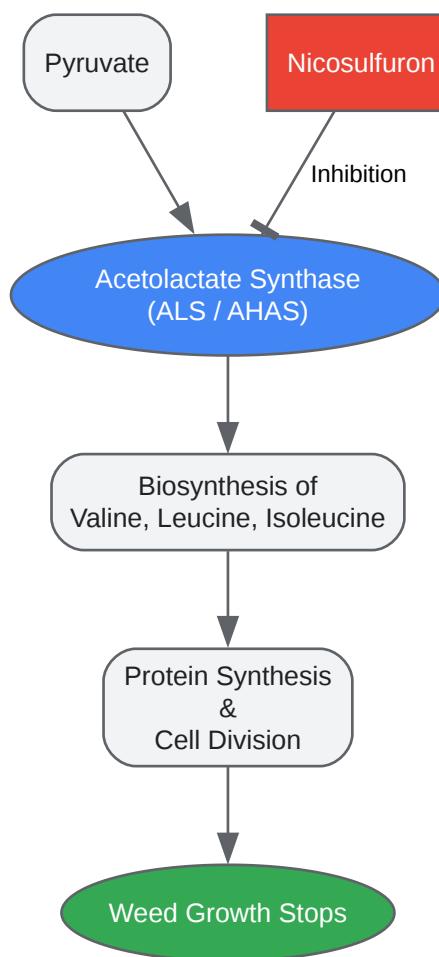
Data Presentation

The following table summarizes the quantitative data reported in the cited literature for the key synthetic steps.

Step	Reactants	Product	Yield	Purity	Reference
Mercaptation	2-Chloro-N,N-dimethylnicotinamide	2-Mercapto-N,N-dimethylnicotinamide	92%	N/A	[9]
Sulfonyl Chlorination	2-Mercapto-N,N-dimethylnicotinamide	2-Chlorosulfonyl-N,N-dimethylnicotinamide	92%	N/A	[9]
Synthesis of Intermediate 2	Malononitrile	2-Amino-4,6-dimethoxypyrimidine	>77%	>99%	[10]
Final Condensation	Intermediates 1 & 2	Nicosulfuron	>93%	>95%	[15]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Nicosulfuron's herbicidal activity stems from its ability to block the ALS enzyme, which is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids.[3]



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Figure 3. Nicosulfuron inhibits the ALS enzyme, blocking the production of essential amino acids.

This inhibition halts protein synthesis and cell division, particularly at the meristems (growing points) of the weed.^[3] Symptoms, such as chlorosis and necrosis, appear gradually over several days to weeks, leading to the death of the plant.^{[1][4][5]}

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